molecular formula C8H14O B12763993 2-Ethylidenehexanal CAS No. 87745-65-1

2-Ethylidenehexanal

Cat. No.: B12763993
CAS No.: 87745-65-1
M. Wt: 126.20 g/mol
InChI Key: RAPHJZMCZKGDSB-XBXARRHUSA-N
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Description

2-Ethylidenehexanal is an organic compound that belongs to the class of medium-chain aldehydes. These aldehydes typically have a chain length containing between 6 and 12 carbon atoms. This compound is known for its cooked and roasted taste, making it a compound of interest in flavor and fragrance industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethylidenehexanal can be synthesized through various methods. One common method involves the oxidation of primary alcohols. The oxidation process can be carried out using reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) under controlled conditions . Another method involves the cleavage of alkenes, where the double bond is broken to form the aldehyde group .

Industrial Production Methods

In industrial settings, this compound can be produced through the reduction of carboxylic acid derivatives. For example, reducing an ester with diisobutylaluminum hydride (DIBAL-H) can yield the desired aldehyde . This method is advantageous due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Ethylidenehexanal undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of this compound can yield primary alcohols. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: The aldehyde group in this compound can undergo nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines or alcohols

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Primary alcohols

    Substitution: Various substituted derivatives

Scientific Research Applications

2-Ethylidenehexanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethylidenehexanal involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with amines, leading to the formation of imines. This reaction is crucial in many biological processes, including enzyme catalysis and signal transduction. The compound can also undergo oxidation-reduction reactions, influencing cellular redox states and metabolic pathways .

Comparison with Similar Compounds

2-Ethylidenehexanal can be compared with other medium-chain aldehydes, such as hexanal and octanal.

    Hexanal: Known for its grassy and fruity aroma, hexanal is commonly used in flavor and fragrance applications.

    Octanal: This compound has a citrus-like aroma and is also used in the flavor and fragrance industry.

The uniqueness of this compound lies in its distinctive cooked and roasted aroma, which sets it apart from other aldehydes .

Properties

CAS No.

87745-65-1

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

(2E)-2-ethylidenehexanal

InChI

InChI=1S/C8H14O/c1-3-5-6-8(4-2)7-9/h4,7H,3,5-6H2,1-2H3/b8-4+

InChI Key

RAPHJZMCZKGDSB-XBXARRHUSA-N

Isomeric SMILES

CCCC/C(=C\C)/C=O

Canonical SMILES

CCCCC(=CC)C=O

boiling_point

50.00 °C. @ 13.50 mm Hg

density

1.449-1.459 (20°)

physical_description

colourless to pale yellow liquid;  cooked or roasted aroma

solubility

Insoluble in water
soluble (in ethanol)

Origin of Product

United States

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